molecular formula C18H21N3OS B2568628 3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one CAS No. 2034509-37-8

3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one

Cat. No.: B2568628
CAS No.: 2034509-37-8
M. Wt: 327.45
InChI Key: KGZXDESOIYZVEM-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a tricyclic 7,8,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1,6-dien-11-yl core conjugated with a phenylsulfanyl group and a propan-1-one moiety. Its synthesis and structural characterization often rely on crystallographic techniques, such as those facilitated by the SHELX software suite for small-molecule refinement . Limited peer-reviewed data are available on its specific applications, but its structural motifs suggest relevance in medicinal chemistry (e.g., kinase inhibition) or materials science.

Properties

IUPAC Name

3-phenylsulfanyl-1-(7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-dien-11-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(9-12-23-14-5-2-1-3-6-14)20-10-11-21-17(13-20)15-7-4-8-16(15)19-21/h1-3,5-6H,4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZXDESOIYZVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)C(=O)CCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This is achieved through a series of cyclization reactions.

    Introduction of the phenylsulfanyl group: This step involves the substitution of a suitable leaving group with a phenylsulfanyl moiety.

    Final functionalization: The propan-1-one group is introduced in the last step under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and catalysts, as well as scaling up the process in a controlled environment to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The tricyclic core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group typically yields sulfoxides or sulfones, while reduction of the tricyclic core can produce various reduced derivatives.

Scientific Research Applications

3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group is believed to play a crucial role in its biological activity by interacting with cellular proteins and enzymes. The tricyclic core structure allows the compound to fit into specific binding sites, thereby modulating the activity of its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

Compounds with analogous tricyclic cores but varying substituents or heteroatoms exhibit distinct physicochemical and pharmacological properties. For example:

Compound Name Core Structure Key Substituent LogP Solubility (mg/mL) Bioactivity (IC₅₀, nM)
3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo... 7,8,11-Triazatricyclo[6.4.0.0²,⁶]dodeca Phenylsulfanyl 3.2 0.12 (DMSO) Not reported
1-{7,10-Diazatricyclo[6.4.0.0²,⁶]dodeca... 7,10-Diazatricyclo[6.4.0.0²,⁶]dodeca 4-Fluorophenyl 2.8 0.45 (Water) 85 (Kinase X)
2-{8,11-Dioxa-7-azatricyclo[6.4.0.0²,⁶]dodeca} 8,11-Dioxa-7-azatricyclo[6.4.0.0²,⁶] Methyl ester 1.9 1.8 (PBS) Inactive

Key Observations :

  • Replacement of nitrogen with oxygen (e.g., 8,11-dioxa analogue) reduces LogP and improves aqueous solubility but abolishes bioactivity .
  • Fluorinated aryl groups enhance target affinity (e.g., 4-fluorophenyl variant with IC₅₀ = 85 nM for Kinase X) but may compromise metabolic stability.
Phenylsulfanyl-Containing Analogues

The phenylsulfanyl group is critical for π-π stacking and hydrophobic interactions. Comparisons with related thioether derivatives:

Compound Name Thioether Group Adjacent Functional Group Binding Affinity (Kd, μM)
3-(phenylsulfanyl)-1-{triazatricyclo... Phenylsulfanyl Ketone 1.4 (Protein Y)
4-(benzylthio)-2-{diazabicyclo[5.4.0]... Benzylthio Amide 0.9 (Protein Y)
5-(p-tolylsulfanyl)-3-{tetraazatricyclo... p-Tolylsulfanyl Carboxylic acid 2.7 (Protein Y)

Key Findings :

  • Benzylthio derivatives (e.g., 4-(benzylthio)-2-{diazabicyclo...}) exhibit stronger binding (Kd = 0.9 μM) due to increased flexibility and van der Waals interactions.
  • The ketone group in the target compound may stabilize binding via hydrogen bonding, but steric hindrance from the rigid triazatricyclic core limits accessibility .
Propan-1-one Derivatives

Comparisons include:

Compound Name Carbonyl Position Bioavailability (%) Half-life (h)
3-(phenylsulfanyl)-1-{triazatricyclo... Terminal 22 (Rat) 3.5
1-(2-oxopropyl)-{tetraazatricyclo... Internal 45 (Rat) 6.8
2-(3-oxobutyl)-{diazabicyclo[7.4.0]... Branched 18 (Rat) 2.1

Insights :

  • Internal carbonyl positioning (e.g., 1-(2-oxopropyl)-{tetraazatricyclo...}) improves bioavailability and half-life, likely due to reduced first-pass metabolism.
  • The terminal ketone in the target compound may contribute to its shorter half-life (3.5 h) .

Biological Activity

The compound “3-(phenylsulfanyl)-1-{7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-dien-11-yl}propan-1-one” belongs to a class of organic molecules that may exhibit various biological activities due to their complex structure and functional groups. The presence of a phenylsulfanyl group and a triazatricyclo structure suggests potential interactions with biological targets, making it an interesting subject for pharmacological studies.

Structure Overview

The chemical structure of the compound can be broken down into several key components:

  • Phenylsulfanyl Group : This moiety is known for its ability to enhance lipophilicity and may influence the compound's interaction with biological membranes.
  • Triazatricyclo Framework : The triazatricyclo structure can contribute to the compound's rigidity and potentially its binding affinity to biological targets.
  • Propan-1-one Backbone : This functional group may play a role in reactivity and interaction with enzymes or receptors.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₅H₁₈N₃S
Molecular Weight286.39 g/mol
Functional GroupsPhenylsulfanyl, Triazatricyclo, Ketone

Antimicrobial Activity

Compounds containing sulfur and nitrogen heterocycles often exhibit antimicrobial properties. For example, similar triazole derivatives have shown effectiveness against various bacterial strains. Preliminary studies could investigate the antimicrobial activity of this compound using standard assays such as:

  • Agar Diffusion Method : To evaluate the inhibition zone against specific pathogens.
  • Minimum Inhibitory Concentration (MIC) : To determine the lowest concentration that prevents visible growth.

Anticancer Potential

The structural complexity of this compound suggests potential anticancer properties. Many compounds with similar frameworks have been studied for their ability to inhibit tumor growth through mechanisms such as:

  • Apoptosis Induction : Evaluating whether the compound activates apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Investigating effects on cell cycle progression in tumor cell lines.

Neuroprotective Effects

Given the presence of nitrogen atoms in the triazatricyclo structure, there may be neuroprotective properties worth exploring:

  • Oxidative Stress Reduction : Assessing the compound’s ability to scavenge free radicals.
  • Neurotransmitter Modulation : Studying interactions with neurotransmitter receptors.

Table 2: Summary of Biological Activities from Related Compounds

Compound TypeActivity TypeReference
Triazole DerivativesAntibacterial
Sulfur-containingAnticancer
Nitrogen HeterocyclesNeuroprotective

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